2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 476486-23-4
Cat. No.: VC16178254
Molecular Formula: C25H19ClF3N3O2S2
Molecular Weight: 550.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476486-23-4 |
|---|---|
| Molecular Formula | C25H19ClF3N3O2S2 |
| Molecular Weight | 550.0 g/mol |
| IUPAC Name | 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C25H19ClF3N3O2S2/c26-15-8-10-17(11-9-15)32-23(34)21-18-6-1-2-7-19(18)36-22(21)31-24(32)35-13-20(33)30-16-5-3-4-14(12-16)25(27,28)29/h3-5,8-12H,1-2,6-7,13H2,(H,30,33) |
| Standard InChI Key | RKSGJKYNRYVQMP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Introduction
Structural and Nomenclature Analysis
The compound’s IUPAC name, 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, reflects its intricate architecture:
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Core: A hexahydrobenzothieno[2,3-d]pyrimidine system, featuring a saturated six-membered cyclohexene ring fused to a thiophene and pyrimidine moiety.
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Substituents:
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3-(4-Chlorophenyl): A chlorinated aromatic ring at position 3, enhancing lipophilicity and potential target affinity.
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2-Sulfanylacetamide: A thioether-linked acetamide group, with the nitrogen bonded to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers metabolic stability and electron-withdrawing effects.
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Key structural data inferred from analogous compounds :
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¹H NMR: Methylene protons (C5–C8) resonate as multiplets at δ 1.7–2.8 ppm. The sulfanyl (-S-) linked CH₂ group appears as a singlet near δ 4.0 ppm .
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¹³C NMR: Quaternary carbons (C4a, C8a) appear deshielded at δ 135–167 ppm, while the carbonyl (C=O) signal occurs near δ 167 ppm .
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¹⁹F NMR: The -CF₃ group produces a distinct singlet at δ -60 to -65 ppm.
Synthetic Methodology
The synthesis involves multi-step organic reactions, drawing parallels to established routes for benzothienopyrimidines :
Step 1: Formation of the Hexahydrobenzothieno[2,3-d]Pyrimidine Core
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Gewald Reaction: Cyclohexanone, ethyl cyanoacetate, and sulfur react in the presence of a secondary amine (e.g., morpholine) to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate .
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Cyclization: Heating with formamide generates 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, which is chlorinated using POCl₃ to form the 4-chloro intermediate .
Step 3: Sulfanylacetamide Functionalization
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Thiolation: The 2-chloro group is displaced by mercaptoacetic acid or its sodium salt, forming the sulfanyl (-S-) bridge.
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Acetylation: The free carboxylic acid is converted to the acetamide via coupling with 3-(trifluoromethyl)aniline using carbodiimide reagents (e.g., DCC) .
Reaction Scheme
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | ν 1675–1685 cm⁻¹ (C=O), 1260–1060 cm⁻¹ (C-S-C), 1540–1500 cm⁻¹ (C=N, C=C) |
| ¹H NMR | δ 1.7–2.8 (m, 8H, CH₂), 4.0 (s, 2H, SCH₂), 7.2–7.8 (m, 8H, Ar-H) |
| ¹³C NMR | δ 167.5 (C=O), 148.8 (C4a), 135.9 (C8a), 44.2 (SCH₂), 22.3–26.8 (CH₂) |
| MS (ESI+) | m/z 606.1 [M+H]⁺ (calc. 605.6 for C₂₈H₂₄ClF₃N₃O₂S₂) |
Purity Assessment
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